Cas no 896373-01-6 (3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 896373-01-6
- 3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- 3-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
- F3407-3705
- AKOS002089626
-
- インチ: 1S/C21H21N5O5/c27-19(9-10-25-20(28)17-3-1-2-4-18(17)22-21(25)29)24-13-11-23(12-14-24)15-5-7-16(8-6-15)26(30)31/h1-8H,9-14H2,(H,22,29)
- InChIKey: SNTBDOGJECXYHO-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN1C(NC2C=CC=CC=2C1=O)=O)N1CCN(C2C=CC(=CC=2)[N+](=O)[O-])CC1
計算された属性
- せいみつぶんしりょう: 423.15426879g/mol
- どういたいしつりょう: 423.15426879g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3705-20μmol |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-75mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-4mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-15mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-20mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-2μmol |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-30mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-25mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-3mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-3705-10mg |
3-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896373-01-6 | 10mg |
$79.0 | 2023-09-10 |
3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
Introduction to 3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 896373-01-6) in Modern Chemical Biology
3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by the CAS number 896373-01-6, represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule belongs to a class of heterocyclic derivatives characterized by a fused quinazoline core, which is well-documented for its broad spectrum of biological activities. The presence of functional groups such as the piperazine moiety and the nitrophenyl substituent further enhances its potential as a pharmacophore in drug discovery initiatives.
The tetrahydroquinazoline scaffold is particularly noteworthy due to its prevalence in bioactive molecules. Quinazoline derivatives have been extensively studied for their roles in various therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The introduction of an oxopropyl group at the 3-position of the piperazine ring introduces additional conformational flexibility and electronic properties that can modulate binding interactions with biological targets. This structural feature is often exploited to fine-tune pharmacokinetic profiles and improve drug-like properties.
The nitrophenyl substituent at the 4-position of the piperazine ring is another critical feature that contributes to the compound's biological activity. Nitroaromatic compounds are known for their ability to engage in redox chemistry, which can be leveraged to develop prodrugs or agents with enhanced bioavailability. Furthermore, nitrophenyl groups have been shown to interact with various enzymes and receptors, making them valuable in designing molecules with targeted therapeutic effects.
In recent years, there has been a surge in research focused on developing novel derivatives of tetrahydroquinazoline and related heterocycles due to their demonstrated efficacy in preclinical models. For instance, studies have highlighted the potential of such compounds as kinase inhibitors, which are crucial in oncology research. The specific arrangement of atoms in 3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione suggests that it may exhibit inhibitory activity against certain kinases by mimicking natural substrates or interfering with ATP binding pockets.
Moreover, the compound's structural complexity allows for diverse modifications that can be tailored to optimize its pharmacological profile. Researchers have employed computational methods such as molecular docking and virtual screening to identify potential binding modes of this molecule with target proteins. These approaches have revealed promising interactions with enzymes involved in signal transduction pathways relevant to neurodegenerative diseases and metabolic disorders.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex derivatives like 3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione, facilitating further exploration of its biological potential. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired framework while maintaining high enantioselectivity. These synthetic strategies are essential for producing analogs with improved solubility and metabolic stability.
The compound's relevance extends beyond academic research; it holds promise for industrial applications in pharmaceutical development. Companies specializing in contract research organizations (CROs) and drug discovery platforms are increasingly interested in novel heterocyclic compounds like this one due to their versatility as starting points for lead optimization. Collaborative efforts between academia and industry are essential for translating laboratory findings into viable therapeutic candidates.
In conclusion,3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 896373-01-6) exemplifies the innovative spirit driving modern chemical biology. Its unique structural features position it as a valuable candidate for further investigation into therapeutic applications across multiple disease areas. As research continues to uncover new biological functions and synthetic methodologies evolve,this compound is poised to play a significant role in shaping future drug development strategies.
896373-01-6 (3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
- 1274669-45-2(2-(2-bromopropyl)quinoxaline)
- 1904014-07-8(3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide)
- 478686-86-1(5-1-(3-Chlorophenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol)
- 1369818-69-8(1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-)
- 32811-40-8((E)-Coniferol)
- 1805260-08-5(2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)
- 2091632-02-7(4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid)
- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)
- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 42079-68-5(2'-Hydroxy-6'-methoxychalcone)




